N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide
Description
The compound N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide is a benzothiazole-derived molecule featuring a nitrofuran carboxamide moiety. Its structure includes a methoxy-substituted benzothiazole ring fused with a propynyl group and a 5-nitrofuran-2-carboxamide side chain. While direct synthetic details for this compound are absent in the provided evidence, analogous methodologies from related studies (e.g., amide coupling, heterocyclic ring formation) are likely applicable .
Properties
IUPAC Name |
N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O5S/c1-3-9-18-14-10(23-2)5-4-6-12(14)25-16(18)17-15(20)11-7-8-13(24-11)19(21)22/h1,4-8H,9H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQGLSOMDCEQPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(O3)[N+](=O)[O-])N2CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction proceeds under mild conditions and leads to the formation of the benzothiazole core. The nitrofuran moiety is introduced through subsequent reactions involving nitration and amidation steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methoxy and prop-2-yn-1-yl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound can be contextualized against three classes of analogous molecules: benzamide derivatives, triazole-thiones, and thiazolidinone-based amides.
Structural and Functional Analogues
Key Comparative Insights
- Electron Effects : The 5-nitrofuran group in the target compound introduces stronger electron-withdrawing effects compared to methoxy or halogen substituents in benzamide derivatives (B2–B10). This could enhance reactivity in nucleophilic environments, such as enzyme active sites .
- Heterocyclic Stability: The benzothiazole ring in the target compound is structurally distinct from triazole-thiones (7–9) and thiazolidinones. While triazole-thiones exhibit tautomerism (thione vs. thiol), the benzothiazole’s conjugated system may offer greater aromatic stability, reducing metabolic degradation .
- Synthetic Strategies : The target compound’s amide bond likely employs carbodiimide-mediated coupling (similar to ), whereas triazole-thiones (7–9) require base-mediated cyclization, highlighting divergent synthetic complexity .
Biological Activity
N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide is a synthetic organic compound that has gained attention for its potential biological activities. This compound features a complex structure that includes a benzothiazole ring, a methoxy group, and a nitrofuran moiety, which collectively contribute to its unique chemical properties and biological effects.
Chemical Structure
The chemical formula for this compound is . Its structural components include:
- Benzothiazole ring : Known for its biological activity.
- Methoxy group : Enhances solubility and biological interactions.
- Nitrofuran moiety : Associated with antimicrobial properties.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related benzothiazole derivatives have shown:
- Inhibition of Tubulin Polymerization : These compounds bind to the colchicine-binding site on tubulin, effectively inhibiting polymerization and disrupting the mitotic spindle formation in cancer cells .
- Cell Cycle Arrest : They induce G(2)/M phase arrest in cancer cells, leading to apoptosis. In vivo studies have demonstrated effective tumor growth inhibition in xenograft models .
Antimicrobial Activity
The nitrofuran component is particularly noteworthy for its antimicrobial properties. Compounds with similar structures have been reported to possess:
- Broad-Spectrum Antimicrobial Activity : Effective against various bacterial strains and fungi, showcasing their potential as therapeutic agents against infectious diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Targeting Specific Enzymes : The compound may interact with enzymes involved in critical cellular processes such as DNA replication and protein synthesis.
- Modulating Signaling Pathways : It is hypothesized that the compound could influence pathways related to cell proliferation and apoptosis.
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with similar derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-methoxy-3-prop-2-enyl-benzothiazol) | Benzothiazole + Propynyl | Anticancer |
| N-(4-methoxy-benzothiazol) | Benzothiazole + Methoxy | Antimicrobial |
| N-(5-nitrobenzothiazol) | Benzothiazole + Nitro | Anticancer |
The presence of both the methoxy and nitro groups in N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yloxy)-benzothiazol] enhances its reactivity and biological efficacy compared to simpler analogs.
In Vivo Studies
A notable case study involved the administration of related benzothiazole compounds in cancer xenograft models. The results indicated:
- Tumor Growth Inhibition : Treatments resulted in significant reductions in tumor size compared to control groups.
- Safety Profile : High doses did not exhibit neurotoxicity or severe side effects, indicating a favorable safety profile for further development .
In Vitro Studies
In vitro assays demonstrated that the compound effectively inhibited cell proliferation in various cancer cell lines, with IC50 values comparable to established chemotherapeutics.
Q & A
Q. What are the key spectroscopic techniques for characterizing this compound, and how should they be applied?
To confirm the structure and purity of the compound, employ a combination of:
- High-Resolution Mass Spectrometry (HRMS) to verify the molecular formula and isotopic pattern.
- ¹H/¹³C NMR spectroscopy to analyze the aromatic protons, nitrofuran moiety, and methoxy/alkynyl substituents. For example, the Z-configuration of the benzothiazole-imine bond can be inferred from coupling constants in the aromatic region .
- FT-IR spectroscopy to identify functional groups (e.g., carbonyl stretching at ~1680–1700 cm⁻¹ for the carboxamide group) .
- Melting point analysis to assess purity, as impurities often depress melting points .
Q. What synthetic strategies are effective for optimizing the yield of this compound?
- Use stepwise coupling reactions to assemble the benzothiazole and nitrofuran moieties separately before final condensation.
- Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst) based on analogous syntheses. For example, ethanol or THF as solvents with catalytic acid (e.g., HCl) improved yields in similar carboxamide syntheses (70–85% yields) .
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (from chloroform/methanol) to remove unreacted intermediates .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., ambiguous NMR assignments) be resolved?
- Re-run experiments under standardized conditions (e.g., deuterated solvents, controlled temperature) to eliminate artifacts.
- Use 2D NMR techniques (COSY, HSQC, HMBC) to resolve overlapping signals. For instance, HMBC can correlate the imine proton with adjacent carbons in the benzothiazole ring .
- Validate with X-ray crystallography , as demonstrated for structurally related Z-configuration thiazolidine derivatives .
- Compare experimental data with computational predictions (DFT or molecular modeling) to confirm electronic environments .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Vary substituents systematically : Modify the methoxy, propynyl, or nitrofuran groups to assess their impact on bioactivity. For example, replacing the propynyl group with alkyl chains (as in ) could alter lipophilicity and binding affinity.
- Evaluate physicochemical properties : Measure logP, solubility, and stability under physiological conditions to correlate with activity.
- Use in vitro assays : Test derivatives against target enzymes (e.g., nitroreductases) to identify key pharmacophores.
Q. What computational methods are suitable for predicting the compound’s reactivity or binding modes?
- Docking studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., bacterial nitroreductases). Validate with experimental IC₅₀ values.
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to understand redox behavior, critical for nitrofuran derivatives .
- MD simulations : Assess conformational stability in aqueous or lipid environments over nanosecond timescales.
Q. How can continuous-flow chemistry improve the synthesis of this compound?
- Optimize reaction parameters : Use a microreactor to precisely control residence time, temperature, and mixing ratios. This approach reduced byproducts in analogous diazomethane syntheses .
- Scale-up safely : Continuous flow minimizes exposure to hazardous intermediates (e.g., nitroso compounds) and improves reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
